Cas no 956003-79-5 (5-Bromo-8-chloroisoquinoline)

5-Bromo-8-chloroisoquinoline structure
5-Bromo-8-chloroisoquinoline structure
Product Name:5-Bromo-8-chloroisoquinoline
CAS No:956003-79-5
MF:C9H5BrClN
MW:242.499700307846
MDL:MFCD07644623
CID:890610
PubChem ID:46839903
Update Time:2024-10-25

5-Bromo-8-chloroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-8-chloroisoquinoline
    • 5-Bromo-8-chloroisoquinoline (ACI)
    • MDL: MFCD07644623
    • Inchi: 1S/C9H5BrClN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H
    • InChI Key: RRKXGHIWLJDUIU-UHFFFAOYSA-N
    • SMILES: ClC1C2C(=CC=NC=2)C(Br)=CC=1

Computed Properties

  • Exact Mass: 240.92900
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0

Experimental Properties

  • Density: 1.673±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 341.4℃ at 760 mmHg
  • Solubility: Very slightly soluble (0.12 g/l) (25 º C),
  • PSA: 12.89000
  • LogP: 3.65070

5-Bromo-8-chloroisoquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Bromo-8-chloroisoquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B825417-1g
5-bromo-8-chloroisoquinoline
956003-79-5 ≥95%
1g
2,529.90 2021-05-17
Fluorochem
220296-250mg
5-Bromo-8-chloroisoquinoline
956003-79-5 95%
250mg
£238.00 2022-03-01
Fluorochem
220296-1g
5-Bromo-8-chloroisoquinoline
956003-79-5 95%
1g
£594.00 2022-03-01
Fluorochem
220296-5g
5-Bromo-8-chloroisoquinoline
956003-79-5 95%
5g
£2080.00 2022-03-01
TRC
B800920-10mg
5-Bromo-8-chloroisoquinoline
956003-79-5
10mg
$ 50.00 2022-06-06
TRC
B800920-50mg
5-Bromo-8-chloroisoquinoline
956003-79-5
50mg
$ 210.00 2022-06-06
TRC
B800920-100mg
5-Bromo-8-chloroisoquinoline
956003-79-5
100mg
$ 320.00 2022-06-06
Chemenu
CM111003-1g
5-bromo-8-chloroisoquinoline
956003-79-5 97%
1g
$380 2021-08-06
Chemenu
CM111003-5g
5-bromo-8-chloroisoquinoline
956003-79-5 97%
5g
$1062 2021-08-06
Apollo Scientific
OR17065-100mg
5-Bromo-8-chloroisoquinoline
956003-79-5
100mg
£95.00 2023-06-14

5-Bromo-8-chloroisoquinoline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  Sulfuric acid ;  0 °C; 2 h, 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  neutralized
Reference
1,6-Naphthyridin-5(6H)-one compounds as HPK1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C
1.2 Reagents: Hydrochloric acid ,  Cuprous chloride Solvents: Water ;  75 °C; 18 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Reference
Preparation of dibenzo[b,e][1,4]diazepin-11-ones as kinase inhibitors for treatment of cancer
, United States, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid ,  Sulfuric acid ;  0 °C; 0 °C → 25 °C; overnight, 25 °C
1.2 Reagents: Ammonia Solvents: Water ;  basified, cooled
Reference
Regioexhaustive Functionalization of the Carbocyclic Core of Isoquinoline: Concise Synthesis of Oxoaporphine Core and Ellipticine
Horvath, Daniel Vajk; Domonyi, Frigyes; Palko, Roberta; Lomoschitz, Andrea; Soos, Tibor, Synthesis, 2018, 50(11), 2181-2190

Production Method 4

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  Sulfuric acid ;  rt; 5 d, 80 °C
1.2 Reagents: Water ;  cooled
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  pH 8
Reference
Preparation of 5-benzylisoquinoline derivatives as ROCK kinase for the treatment of cardiovascular diseases
, France, , ,

5-Bromo-8-chloroisoquinoline Raw materials

5-Bromo-8-chloroisoquinoline Preparation Products

5-Bromo-8-chloroisoquinoline Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:956003-79-5)5-BROMO-8-CHLOROISOQUINOLINE
Order Number:sfd4948
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:956003-79-5)5-Bromo-8-chloroisoquinoline
Order Number:A850448
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:30
Price ($):187.0/504.0
Email:sales@amadischem.com
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:956003-79-5)5-BROMO-8-CHLOROISOQUINOLINE
sfd4948
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:956003-79-5)5-Bromo-8-chloroisoquinoline
A850448
Purity:99%/99%
Quantity:250mg/1g
Price ($):187.0/504.0
Email